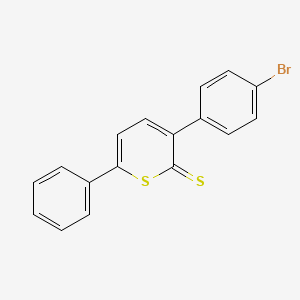
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione is a heterocyclic compound that features a thiopyran ring substituted with bromophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base to form an intermediate, which then undergoes cyclization with sulfur to yield the desired thiopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiopyran ring can be oxidized or reduced, leading to different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiopyran derivatives, while oxidation and reduction can lead to sulfoxides or sulfides, respectively .
Scientific Research Applications
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Materials Science: The compound can be used in the synthesis of liquid crystalline materials and polymers, which have applications in display technologies and advanced materials.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a thiopyran ring.
4-(4-Bromophenyl)-thiazol-2-amine: Another similar compound with a thiazole ring, which also exhibits significant biological activity.
Uniqueness
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione is unique due to its thiopyran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H11BrS2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-phenylthiopyran-2-thione |
InChI |
InChI=1S/C17H11BrS2/c18-14-8-6-12(7-9-14)15-10-11-16(20-17(15)19)13-4-2-1-3-5-13/h1-11H |
InChI Key |
TXZYFCUWWXEQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=S)S2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















